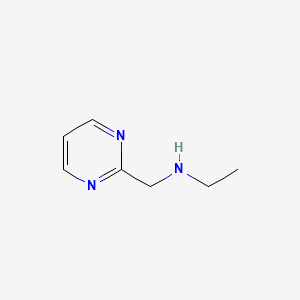

Ethyl(pyrimidin-2-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-(pyrimidin-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C7H11N3/c1-2-8-6-7-9-4-3-5-10-7/h3-5,8H,2,6H2,1H3 |

InChI Key |

WWFWARHHUARWSI-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Pyrimidin 2 Ylmethyl Amine and Its Chemical Analogues

Foundational Synthetic Routes to Pyrimidine-Containing Amines

The synthesis of amines containing a pyrimidine (B1678525) core relies on several classical and versatile reaction types. These foundational routes provide the basis for creating a wide array of derivatives.

Condensation Reactions, including β-Dicarbonyl and Amine Condensation

The construction of the pyrimidine ring itself is frequently achieved through condensation reactions. The most common approach involves the reaction of a three-carbon component, often a β-dicarbonyl compound, with a species containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) derivatives. bu.edu.eg This method is widely utilized for its reliability in forming the pyrimidine core from non-heterocyclic precursors. bu.edu.eg

For instance, the reaction between β-keto esters and amidines, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride (ZnCl₂), offers a single-step synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

A general scheme for pyrimidine synthesis from a 1,3-dicarbonyl compound and an amidine is presented below.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| β-Dicarbonyl Compound | Amidine/Urea/Thiourea | Basic or Acidic Catalyst | Substituted Pyrimidine |

| Enamine | Triethyl Orthoformate, NH₄OAc | ZnCl₂ Catalyst | 4,5-Disubstituted Pyrimidine organic-chemistry.org |

| β-Keto Ester | Amidine | Ultrasound Irradiation | 4-Pyrimidinol organic-chemistry.org |

Nucleophilic Substitution Reactions, including those involving Aminopyrimidine Cores

Nucleophilic substitution is a key method for functionalizing pre-existing pyrimidine rings, particularly those bearing halogen substituents. In molecules like 2,4-dichloropyrimidine, the halogen atoms can be replaced by nucleophiles such as amines. thieme-connect.com The regioselectivity of these substitutions can be influenced by the reaction conditions and the presence of catalysts. For example, in 6-aryl-2,4-dichloropyrimidines, amination under classical SNAr (Nucleophilic Aromatic Substitution) conditions can lead to a mixture of products, whereas transition-metal-catalyzed approaches can provide excellent yields and selectivities for substitution at the C-4 position. thieme-connect.com

The reactivity of halogens on the pyrimidine ring allows for sequential substitution. In 2,4,10-trichloropyrimido[5,4-b]quinoline, reaction with amines can first replace the halogens on the pyrimidine ring, and under more forceful conditions, all three halogen atoms can be substituted. colab.ws A specific example is the reaction of 2-(3-bromo-2-pyridylmethylthio)ethylamine with 2-nitroamino-5-(2-methoxy-4-pyridylmethyl)-4-pyrimidone, where the nitroamino group is displaced by the ethylamine (B1201723) derivative. prepchem.com

Mechanistic studies on thiamin and its analogues suggest that sulfite-catalyzed nucleophilic substitution proceeds via a multi-step addition-elimination (SNAE) mechanism rather than a direct S_N2-like process. researchgate.netnih.gov This pathway involves the initial addition of the nucleophile to the pyrimidine ring, followed by the elimination of the leaving group, and is likely applicable to a broad range of substituted pyrimidines. nih.gov

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process involves two main steps: the initial reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize Ethyl(pyrimidin-2-ylmethyl)amine, this strategy would typically involve the reaction of pyrimidine-2-carbaldehyde with ethylamine, followed by reduction.

This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction is often performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are all combined. wikipedia.org

The general process is outlined below:

Imine Formation: A pyrimidine aldehyde or ketone reacts with an amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine. wikipedia.org

Reduction: The imine intermediate is reduced to the final amine product using a suitable reducing agent. wikipedia.orgmasterorganicchemistry.com

| Carbonyl Precursor | Amine | Common Reducing Agents | Product |

| Aldehyde/Ketone | Primary or Secondary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Substituted Amine wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Biocatalysts, such as imine reductases (IREDs), are also being explored for reductive amination to achieve high enantioselectivity in the synthesis of chiral amines. researchgate.net

Alkylation Reactions of Amine Precursors

The direct alkylation of amines with alkyl halides is another fundamental approach to synthesizing more substituted amines. masterorganicchemistry.com However, this method can be difficult to control, often leading to a mixture of mono- and di-alkylation products, and in some cases, tertiary amines. masterorganicchemistry.comacs.org In the context of this compound, this could involve either the reaction of pyrimidin-2-ylmethylamine with an ethyl halide or the reaction of ethylamine with 2-(halomethyl)pyrimidine.

The reaction pathway, whether it proceeds via S_N2 alkylation or condensation, is dependent on the reaction conditions. Alkylation is typically favored under basic conditions, which neutralize the acid byproduct (e.g., HBr), while thermal conditions without a base may favor condensation. nih.gov To overcome the challenge of over-alkylation, specialized methods have been developed. For instance, using N-aryl-N-aminopyridinium salts allows for the monoalkylation of the amine. This "self-limiting alkylation" occurs because the initial amine is converted to a highly nucleophilic ylide intermediate that readily undergoes alkylation, while the resulting product is a less reactive nucleophile, preventing further reaction. acs.org

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for forming C-N bonds, particularly through the use of metal catalysts. These advanced routes provide high yields and functional group tolerance.

Palladium-Mediated Coupling Reactions (e.g., Buchwald–Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl and heteroaryl amines. wikipedia.orgnih.gov This reaction enables the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide, like a triflate) and an amine. wikipedia.org It is particularly valuable for its broad substrate scope and tolerance for various functional groups, overcoming many limitations of traditional methods. wikipedia.org

The synthesis of pyrimidine-containing amines is a key application of this methodology. The reaction can couple a wide range of primary and secondary amines with halogenated pyrimidines. nih.gov The choice of ligand for the palladium catalyst is crucial for the reaction's success, with various generations of phosphine (B1218219) ligands developed to improve efficiency and scope. wikipedia.orgorganic-chemistry.org For example, bidentate phosphine ligands like BINAP and DDPF were early breakthroughs that allowed for the reliable coupling of primary amines. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/heteroaryl halide.

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by a base.

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the palladium(0) catalyst.

This powerful reaction has been widely adopted in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. nih.gov

| Aryl/Heteroaryl Halide | Amine | Catalyst System | Product |

| Ar-X (X = Cl, Br, I, OTf) | R¹R²NH | Pd(0) catalyst + Ligand + Base | Ar-NR¹R² wikipedia.orgorganic-chemistry.org |

| Heteroaryl Halide | Primary or Secondary Amine | Pd catalyst + Josiphos or RuPhos Ligand | Heteroaryl Amine nih.gov |

Copper-Mediated C-N Bond Formation

Copper-catalyzed reactions are a cornerstone for constructing C-N bonds in the synthesis of nitrogen-containing heterocycles, including pyrimidines. These methods are valued for their efficiency and functional group tolerance. The Ullmann condensation, a classical example, has been modernized to proceed under milder conditions with the use of various ligands that enhance the catalytic activity of copper.

Recent advancements include copper-catalyzed tandem reactions that allow for the construction of highly functionalized pyrimidines in a single operation. For instance, a novel class of sulfonamide pyrimidine derivatives can be synthesized through a copper-catalyzed tandem reaction involving trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes, achieving high yields. mdpi.com Another approach involves the copper-catalyzed [3 + 3] annulation of saturated ketones with amidines. acs.orgnih.gov This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, directly functionalizing the β-C(sp³)–H bond of the ketone. acs.orgnih.gov

Furthermore, copper catalysis facilitates sequential reactions, such as a Sonogashira coupling followed by an aminocyclization, to create complex pyrimidine-fused skeletons from terminal alkynes and 2-(2-bromophenyl)pyrimidine analogues. rsc.org This protocol offers a controlled and modular route with high efficiency and broad substrate scope. rsc.org The choice of copper source (e.g., CuI, CuBr, CuCl), base, and solvent is critical for optimizing these transformations. rsc.orgresearchgate.net

Three-Component Coupling Reactions for Pyrimidine Ring Construction

Three-component reactions (TCRs) have emerged as powerful and atom-economical strategies for the rapid assembly of complex molecules from simple precursors in a single step. researchgate.net Several TCRs have been developed for the de novo synthesis of the pyrimidine ring.

One notable method is the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org This strategy can be adapted to use methyl ketones directly in place of enamines for synthesizing mono- and disubstituted pyrimidines. organic-chemistry.org Another approach utilizes an NH₄I-promoted tandem reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under metal- and solvent-free conditions, offering good functional group tolerance and scalability. organic-chemistry.org

Copper catalysts are also employed in three-component syntheses. A versatile copper-catalyzed reaction combines terminal alkynes, carbon dioxide (CO₂), and an amidine hydrochloride to form 2,6-disubstituted pyrimidones. mdpi.com While involving three components, the ring formation can be mechanistically viewed as a [3+3] cycloaddition. mdpi.com These multicomponent strategies are highly valued for their efficiency and ability to generate diverse molecular libraries from readily available starting materials. researchgate.net

Table 1: Examples of Three-Component Reactions for Pyrimidine Synthesis This table is interactive. Users can sort and filter the data.

| Catalyst/Promoter | Component 1 | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|---|

| ZnCl₂ | Enamine / Ketone | Triethyl orthoformate | Ammonium acetate | 4,5-Disubstituted Pyrimidine | organic-chemistry.org |

| NH₄I | Ketone | Ammonium acetate | DMF-DMA | Substituted Pyrimidine | organic-chemistry.org |

| Cu(II) | Terminal Alkyne | Carbon Dioxide | Amidine HCl | 2,6-Disubstituted Pyrimidone | mdpi.com |

| Iridium Complex | Amidine | Alcohol 1 | Alcohol 2 | Alkyl/Aryl Pyrimidine | mdpi.com |

Oxidative Annulation and C-N Bond Formation Methods

Oxidative annulation represents an efficient strategy for pyrimidine synthesis, often involving the formation of both C-C and C-N bonds in a cascading sequence. These reactions utilize an oxidant to facilitate ring closure and subsequent aromatization.

A notable example is the K₂S₂O₈-promoted oxidative annulation where activation of acetophenone-formamide conjugates leads to the formation of 4-arylpyrimidines. organic-chemistry.orgacs.org In this transformation, dimethyl sulfoxide (B87167) (DMSO) can serve as a methine (=CH−) equivalent. organic-chemistry.orgacs.org

Copper-catalyzed systems are also prominent in this area. A novel approach for synthesizing structurally important pyrimidines involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. nih.gov This reaction proceeds via a cascade of oxidative dehydrogenation of the ketone, annulation with the amidine, and a final oxidative aromatization step to furnish the pyrimidine ring. acs.orgnih.gov Another method uses oxygen (O₂) as the sole oxidant in a base-promoted intermolecular oxidation C-N bond formation between allylic compounds and amidines to produce polysubstituted pyrimidines. organic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

The biological activity of pyrimidine derivatives is highly dependent on the substitution pattern of the heterocyclic ring. Therefore, developing synthetic strategies that afford precise control over the placement of functional groups (chemo- and regioselectivity) is of paramount importance.

Strategies for Polysubstituted Pyrimidines

Achieving specific substitution patterns on the pyrimidine ring often requires multi-step procedures or sophisticated catalytic systems. A general and efficient strategy for assembling polysubstituted pyridines, a related heterocycle, involves the in-situ formation of 1-alkynyl imines from a multicomponent reaction of isocyanides, arynes, and terminal alkynes, which then undergo further reactions to furnish the heterocyclic product with high chemo- and regioselectivity. acs.orgnih.gov

For pyrimidines, regioselective synthesis can be achieved through directed metallation. The use of TMPMgCl·LiCl (a Knochel-Hauser base) allows for successive and selective magnesiations at different positions of the pyrimidine ring. researchgate.net Trapping the resulting magnesiated intermediates with various electrophiles provides a direct route to highly functionalized derivatives with excellent regiocontrol. researchgate.net

Furthermore, multicomponent reactions can be designed for regioselectivity. An iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C–C and C–N bond formations and a specific substitution pattern on the final product. mdpi.com

Stereoselective and Enantioselective Synthesis, including Enzymatic Resolution

The synthesis of chiral pyrimidine derivatives, particularly those with stereocenters in their side chains, is crucial for developing selective therapeutic agents. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

A highly effective method for accessing chiral pyrimidine acyclic nucleoside analogues is the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. nih.gov Using a chiral diphosphine ligand, this reaction proceeds with high yields and excellent levels of both regio- and enantioselectivity (up to >40:1 branched/linear ratio and 99% enantiomeric excess). nih.gov Similarly, iridium-catalyzed intramolecular allylic substitution reactions have been developed for the enantioselective construction of pyrimidine-fused diazepinone derivatives bearing a tertiary stereocenter. researchgate.net

Enzymatic methods offer an alternative and highly specific approach to stereocontrolled synthesis. While often associated with the synthesis of naturally occurring nucleosides and nucleotides, enzymes can be harnessed for preparing modified pyrimidines. nih.gov The de novo pyrimidine biosynthesis pathway can be reconstituted in vitro using recombinant enzymes to perform efficient syntheses of UTP and CTP from simple, isotopically labeled precursors. nih.govcreative-proteomics.comwikipedia.org This demonstrates the potential of enzymatic systems for creating complex, chiral pyrimidine-containing molecules with absolute stereocontrol, which is a key advantage over many traditional chemical methods.

Reaction Conditions and Yield Optimization in Synthesis

The efficiency of any synthetic protocol is determined by the reaction conditions, and their optimization is a critical step in developing a viable route to a target compound like this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.net

For instance, in the copper-catalyzed sequential Sonogashira coupling and aminocyclization to form pyrimidine-fused skeletons, various parameters were systematically varied. rsc.org The choice of catalyst was explored, with CuI proving effective. The base was also shown to be critical, with inorganic bases like K₂CO₃ leading to moderate yields, while the optimal conditions were fine-tuned to maximize product formation. rsc.org

Similarly, in base-mediated alkylation reactions of pyrimidines, the nature of the base (e.g., KHMDS, LiHMDS), solvent (e.g., THF), and reaction temperature significantly impact the yield and the formation of side products. acs.org High dilution is sometimes employed to minimize undesired dimerization side reactions, especially when generating reactive anionic intermediates. acs.org The optimization process often involves screening a matrix of conditions to identify the combination that provides the highest yield of the desired product while minimizing impurities. researchgate.net

Table 2: Optimization of Reaction Conditions for a Representative Pyrimidine Synthesis This table is interactive. Users can sort and filter the data.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | K₂CO₃ | Dioxane | 80 | 62 | rsc.org |

| 2 | CuBr (10) | K₂CO₃ | Dioxane | 80 | 55 | rsc.org |

| 3 | CuCl (10) | K₂CO₃ | Dioxane | 80 | 48 | rsc.org |

| 4 | Pd(OAc)₂ (10) | K₂CO₃ | Dioxane | 80 | <10 | rsc.org |

| 5 | CuI (10) | Cs₂CO₃ | Dioxane | 80 | 73 | rsc.org |

| 6 | CuI (10) | K₃PO₄ | Dioxane | 80 | 65 | rsc.org |

| 7 | CuI (10) | Cs₂CO₃ | DMF | 80 | 68 | rsc.org |

| 8 | CuI (10) | Cs₂CO₃ | Toluene | 80 | 52 | rsc.org |

| 9 | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 85 | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. tandfonline.com This method offers several advantages over conventional heating, such as rapid and uniform heating, which can lead to shorter reaction times, cleaner reactions, and enhanced selectivity. tandfonline.com

The application of microwave irradiation has been successfully employed in various synthetic routes to pyrimidines. For instance, the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea, has been adapted for microwave conditions to produce dihydropyrimidines. tandfonline.com Researchers have also utilized microwave heating for the synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives through a one-pot, three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate, achieving excellent yields without the need for a catalyst. clockss.org

Another notable example is the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. In this multi-step process, the final transformation involves the treatment of a 4-chloro-pyridopyrimidine intermediate with a corresponding amine in methanol (B129727) under microwave irradiation. nih.gov Similarly, pyrimido[1,2-a]pyrimidines have been synthesized by the condensation of 2-aminopyrimidine (B69317), aromatic aldehydes, and active methylene (B1212753) reagents under microwave irradiation. rsc.org

The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has also been achieved with high yields using microwave assistance, demonstrating the versatility of this technique for creating complex heterocyclic systems. nih.gov Furthermore, protocols have been developed for the synthesis of quinazolines, a class of fused pyrimidines, where microwave heating was necessary for less reactive substrates. organic-chemistry.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Starting Materials | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 2-aminopyridone, formic acid, Ac₂O, POCl₃, amine | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones | Microwave irradiation in MeOH | nih.gov |

| 2-aminothiazole, aldehyde, ethyl acetoacetate | 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | Microwave irradiation, catalyst-free | clockss.org |

| 2-aminopyrimidine, aromatic aldehydes, active methylene reagents | Pyrimido[1,2-a]pyrimidines | Microwave irradiation | rsc.org |

| α-bromoacetophenones, amidines | 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave irradiation | nih.gov |

| N-vinyl and -aryl amides, 2-chloropyridine, Tf₂O, nitrile | Quinazolines | Microwave heating for less reactive substrates | organic-chemistry.org |

Solvent-Free and Metal-Free Conditions in Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Solvent-free and metal-free reaction conditions are at the forefront of this green chemistry approach, aiming to reduce waste, avoid the use of toxic and expensive metal catalysts, and simplify reaction procedures. acs.org

Several successful strategies for the synthesis of pyrimidine derivatives under these conditions have been reported. A notable example is the NH₄I-promoted three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, which affords a wide range of substituted pyrimidines in good yields without the need for a metal catalyst or solvent. acs.orgacs.org This method is praised for its use of simple, readily available starting materials and its scalability. acs.orgacs.org

Another approach involves a one-pot, three-component coupling reaction of aldehydes, alkynes, and indazole or triazole, catalyzed by ferric chloride, to produce pyrimidine derivatives in good to excellent yields under solvent-free conditions. researchgate.net While this method uses a metal catalyst, it is considered environmentally friendly due to the nature of the catalyst and the absence of solvent. researchgate.net

Furthermore, a mechanochemical approach using a solvent-free ball milling technique has been developed for the one-pot multicomponent synthesis of various pyrimidine derivatives. This method utilizes a modified zinc oxide nanoparticle catalyst and is notable for its scalability and ease of product isolation. acs.org L-proline has also been used as a catalyst for the synthesis of fused pyrimidines in water, a green solvent, under metal-free conditions. nih.gov

The synthesis of pyrimidines and pyridines from aromatic ketones, aldehydes, and ammonium salts has been achieved under transition-metal-free conditions, where ammonium salts act as the nitrogen source and water is the only byproduct. rsc.org

Table 2: Solvent-Free and Metal-Free Synthesis of Pyrimidine Derivatives

| Starting Materials | Catalyst/Promoter | Conditions | Product | Reference |

|---|---|---|---|---|

| Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I | Metal- and solvent-free | Substituted pyrimidines | acs.orgacs.org |

| Aldehydes, alkynes, indazole/triazole | Ferric chloride | Solvent-free | Pyrimidine derivatives | researchgate.net |

| Various components | Modified ZnO NPs | Solvent-free ball milling | Pyrimidine derivatives | acs.org |

| 4-hydroxy coumarins, aldehydes, 2-aminobenzothiazoles/urea | L-proline | Water, metal-free | Fused pyrimidines | nih.gov |

| Aromatic ketones, aldehydes, ammonium salts | None | Transition-metal-free | Pyrimidines and pyridines | rsc.org |

Protecting Group Strategies for Amine Functionalities

In the synthesis of complex molecules containing multiple functional groups, such as this compound, the use of protecting groups is often essential. libretexts.org Protecting groups temporarily mask a reactive functional group, like an amine, to prevent it from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org

For amines, a common strategy is acylation to form an amide, which significantly reduces the nucleophilicity of the nitrogen atom. libretexts.orgyoutube.com The protecting group can then be removed under basic or acidic conditions to regenerate the amine. youtube.com

In the context of pyrimidine synthesis, protecting groups are employed to achieve selective transformations. For instance, in the synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids, the p-benzyloxybenzyloxy group was used to mask the oxo function of the pyrimidinone ring. This protection allowed for an aromatic nucleophilic substitution reaction to occur at a different position, followed by deprotection under mild acidic conditions to restore the pyrimidinone system. rsc.org

Another example involves a base-mediated sulfur deletion reaction for the alkylation of pyrimidines. In this methodology, a Cbz-protected amine was successfully introduced using 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide, demonstrating the compatibility of this protecting group with the reaction conditions. acs.org

The concept of orthogonal protecting group strategy is also vital, where multiple amine groups in a molecule are protected with different groups that can be removed selectively under different conditions. For example, a Boc-protected amine can be deprotected with acid, while a Fmoc-protected amine is removed with a base, allowing for sequential reactions at different amine sites. organic-chemistry.org

Table 3: Protecting Groups for Amine Functionalities in Synthesis

| Protecting Group | Method of Introduction | Method of Removal | Application Context | Reference |

|---|---|---|---|---|

| Acyl group (e.g., Acetyl) | Reaction with acyl chloride or anhydride | Basic or acidic hydrolysis | General amine protection | libretexts.orgyoutube.com |

| p-Benzyloxybenzyloxy | - | Mild acid conditions | Masking the oxo function of a pyrimidinone ring | rsc.org |

| Carbobenzyloxy (Cbz) | Reaction with benzyl (B1604629) chloroformate | Catalytic hydrogenation or other methods | Protection of amines during alkylation reactions | acs.org |

| tert-Butoxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate | Acidic conditions | Orthogonal protection strategies | organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Reaction with Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) | Orthogonal protection strategies | organic-chemistry.org |

Structure Activity Relationship Sar and Structure Function Relationship Sfr Analyses of Ethyl Pyrimidin 2 Ylmethyl Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of ethyl(pyrimidin-2-ylmethyl)amine derivatives can be finely tuned by strategic modifications at three key positions: the pyrimidine (B1678525) ring, the ethyl-amine side chain, and through the addition of various aromatic substituents.

Modifications on the Pyrimidine Core

The pyrimidine ring serves as a crucial scaffold, and its decoration with various substituents significantly modulates biological activity. nih.govnih.govresearchgate.net The position and electronic nature of these substituents are paramount in determining the compound's potency and selectivity. nih.gov

For instance, in the development of anti-malarial 2,4-diaminopyrimidines, modifications at the 5-position of the pyrimidine ring were explored. The introduction of hydrophobic groups like chloro (–Cl) and methyl (–CH₃), as well as hydrogen-bond acceptors (–NO₂) and donors (–NH₂), was investigated. Interestingly, only the methyl derivative maintained high potency, while all other substitutions led to a decrease in anti-malarial activity. jrespharm.com Similarly, in a series of antiviral N-[2-(phosphonomethoxy)ethyl] (PME) pyrimidine analogues, substitutions at positions 2, 4, or 5 were generally detrimental to activity against DNA viruses and retroviruses. researchgate.net The sole exception was a 5-bromo derivative of cytosine, which exhibited some activity, highlighting the specific and often unpredictable influence of halogen substituents at this position. researchgate.net

Conversely, studies on pyrimidine derivatives as anti-inflammatory agents have shown that the presence of electron-releasing groups at the 2-position, such as a pyridine (B92270) or a chloromethyl group, can enhance activity. mdpi.com The strategic placement of a fluorine atom at the C-5 position of the pyrimidine skeleton has also been noted to enhance inhibitory effects on immune-induced nitric oxide generation. mdpi.com In the context of anticancer research, a benzyl (B1604629) substituent on an aminopyrimidine was found to be effective in reducing the survival of tumor cell lines. nih.gov

| Position | Substituent | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|---|

| C2 | Pyridine, Chloromethyl (Electron-releasing) | Enhanced anti-inflammatory activity | Anti-inflammatory agents | mdpi.com |

| C2 | Amino group (in aminopyrimidine) with Benzyl | Reduced tumor cell survival | Anticancer agents | nih.gov |

| C5 | Bromo | Showed activity (exception in a generally inactive series) | Antiviral PME derivatives | researchgate.net |

| C5 | Fluoro | Enhanced inhibition of NO generation | Immune-modulating agents | mdpi.com |

| C5 | Methyl | Maintained high potency | Anti-malarial 2,4-diaminopyrimidines | jrespharm.com |

| C5 | Chloro, Nitro, Amino | Decreased potency | Anti-malarial 2,4-diaminopyrimidines | jrespharm.com |

Variations of the Alkyl Linker and Amine Substitution Pattern

The linker connecting the pyrimidine ring to the amine moiety, along with the substitution on the nitrogen atom, plays a pivotal role in orienting the molecule within a biological target and influencing its physicochemical properties. The prototypical structure features a methylene (B1212753) (–CH₂–) linker and an ethyl group on the amine.

Variations in the amine substitution pattern have been shown to significantly alter biological outcomes. For example, replacing the N-ethyl group with N-fluoroethyl or N-fluoropropyl groups on related heterocyclic structures can substantially increase lipophilicity, a key parameter in drug design. juniperpublishers.com A specific analogue, 2-(Diethylamino)ethylamine, demonstrates a departure from the single ethyl substitution to a diethylamino group, coupled with an extended ethyl linker between the two nitrogen atoms, indicating exploration of bulkier and more basic side chains. scialert.net

Modification of the linker itself is another key strategy. In a series of antiviral nucleotide analogues, the typical alkyl chain was replaced by a more complex 2-(phosphonomethoxy)ethyl (PME) group attached to the pyrimidine nitrogen. researchgate.net This modification fundamentally changes the character of the side chain, introducing a phosphonate (B1237965) group designed to mimic a nucleotide phosphate (B84403), thereby altering the mechanism of action. researchgate.net These examples underscore that both the length and functionalization of the linker, as well as the nature of the substituents on the amine, are critical variables in the SAR of this compound class.

| Modification Type | Specific Variation | Key Feature | Compound Class / Context | Reference |

|---|---|---|---|---|

| Amine Substitution | N-Diethylaminoethyl | Increased steric bulk and basicity at the amine | Pyrimidin-5-ylmethylamine derivative | scialert.net |

| Amine Substitution | N-(2-Fluoroethyl), N-(3-Fluoropropyl) | Increased lipophilicity compared to N-ethyl | Substituted benzamides (related principle) | juniperpublishers.com |

| Alkyl Linker | 2-(Phosphonomethoxy)ethyl (PME) linker | Introduces a phosphonate moiety to mimic nucleotides | Antiviral nucleotide analogues | researchgate.net |

Influence of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings is a common and highly effective strategy for enhancing the potency and modulating the selectivity of pyrimidine derivatives. These substituents can engage in various interactions with biological targets, including π-stacking, hydrophobic, and hydrogen-bonding interactions.

In a series of pyrazolo[1,5-a]pyrimidin-7-amines designed as anti-mycobacterial agents, a 3-phenyl group on the core scaffold was a key feature. nih.govacs.org The activity was further optimized by substitution on this phenyl ring, with a 3-(4-fluoro)phenyl group proving to be particularly effective. nih.govacs.org The same series also demonstrated that incorporating a variety of 5-aryl and 5-heteroaryl substituents could yield potent inhibitors. nih.govacs.org Similarly, in a study of pyridopyrimidinone-thiazole hybrids, aromatic substitution at the C2 position of the pyridopyrimidine nucleus was found to be favorable for cytotoxic activity, with a chlorophenyl group showing the highest potency against cancer cell lines. nih.gov

The amine portion of the molecule is also a prime location for introducing aromatic systems. In a class of cyclin-dependent kinase (CDK) 4 and 6 inhibitors, the core structure is a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine. nih.gov Here, a thiazole (B1198619) ring is attached to the pyrimidine core, and a pyridine ring replaces the more common aniline (B41778) moiety, a modification that was key to generating potent and specific inhibitors. nih.gov Further studies on anti-fibrosis agents based on a 2-(pyridin-2-yl) pyrimidine scaffold showed that attaching substituted benzylcarbamoyl groups to the pyrimidine ring led to potent compounds. researchgate.netmdpi.com Specifically, derivatives bearing p-tolylcarbamoyl and 3,4-difluorophenylcarbamoyl groups exhibited the best activities. researchgate.netmdpi.com

| Location of Substituent | Substituent | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|---|

| On Pyrimidine Core (fused) | 3-(4-Fluoro)phenyl | Most effective for anti-mycobacterial activity | Pyrazolo[1,5-a]pyrimidin-7-amines | nih.govacs.org |

| On Pyrimidine Core (fused) | 2-Chlorophenyl | Highest cytotoxicity | Pyridopyrimidinone-thiazole hybrids | nih.gov |

| On Pyrimidine Core | 4-Thiazolyl | Component of potent CDK4/6 inhibitors | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | nih.gov |

| On Amine Moiety | N-Pyridin-2-yl | Key modification for potent and selective CDK4/6 inhibition | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | nih.gov |

| On a Group Attached to Pyrimidine | p-Tolylcarbamoyl | High anti-fibrotic activity | 2-(Pyridin-2-yl) pyrimidine derivatives | researchgate.netmdpi.com |

| On a Group Attached to Pyrimidine | 3,4-Difluorophenylcarbamoyl | High anti-fibrotic activity | 2-(Pyridin-2-yl) pyrimidine derivatives | researchgate.netmdpi.com |

Role of Conformational Flexibility and Molecular Geometry

Restricted Conformations through Intramolecular Interactions

Similarly, detailed studies on pyrimidinones (B12756618) have revealed the prevalence and strength of N–H···O and C–H···O hydrogen bonds, which persist from solution to the solid crystalline state. acs.org These interactions are robust and play a dominant role in defining the supramolecular structure, demonstrating that the tendency to form such bonds is an inherent and predictable feature of the pyrimidine scaffold that can be exploited in drug design. acs.org

Key Interaction Motifs in Biological Systems

The biological activity of this compound and its derivatives is largely dictated by their interaction with protein targets, such as enzymes and receptors. These interactions are primarily governed by a combination of hydrogen bonding, hydrophobic, and lipophilic forces. thescipub.com

Hydrogen bonds are fundamental to the binding affinity and specificity of pyrimidine derivatives. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the amine group of the this compound structure serves as a crucial hydrogen bond donor. These interactions are pivotal for anchoring the ligand within the active site of a biological target. frontiersin.orgacs.org

Research on various pyrimidine-based inhibitors has consistently highlighted the importance of these hydrogen bonds. For instance, in Mer kinase inhibitors, the pyrimidine-2-amine group mimics the hydrogen bonding interactions of adenine (B156593) with the hinge region of the kinase. nih.gov Similarly, in studies of diaryl pyrimidine derivatives, the amino group of the pyrimidine ring is shown to form key hydrogen bonds within the active site of the target receptor. nih.gov The significance of the NH group on the pyrimidine ring is a recurring theme for achieving potent EGFR inhibitory activity. frontiersin.org

Molecular docking studies have further elucidated these interactions. For example, in pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase, the pyrimidine ring forms a critical hydrogen bond with the backbone of residue Gly605. mdpi.com In another study on PLK4 inhibitors, introducing a hydrogen bond donor on a connected phenyl ring led to the formation of new hydrogen bonds with residues Glu-96 and Ser-140, significantly enhancing inhibitory activity. nih.gov The absence of these key hydrogen bonds can lead to a drastic reduction in biological potency. frontiersin.orgnih.gov

Table 1: Impact of Hydrogen Bonding Modifications on PLK4 Inhibitory Activity

| Compound | Modification | Key Hydrogen Bond Interaction | PLK4 IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 3b | Baseline structure | Standard H-bond pattern | >10 | nih.gov |

| Compound 3r | Addition of an amino group (H-bond donor) | Forms additional H-bonds with Glu-96 and Ser-140 | 0.0174 | nih.gov |

| Compound 8h | Further optimization with hydrophilic fragments | Maintains H-bonds with Glu-96 and Ser-140 | 0.0067 | nih.gov |

The contribution of van der Waals forces and nonpolar solvation energies is often predominant in the binding of pyrimidine derivatives. nih.govmdpi.com For example, in Mps1 inhibitors, residues such as Cys604 and Ile607 form a hydrophobic pocket that enhances the stability of the ligand-protein complex. mdpi.com Similarly, in Mer kinase inhibitors, a cyclohexyl substituent was found to engage in favorable hydrophobic interactions with the protein, and reducing the ring size or using open-chain analogs led to a decrease in activity. nih.gov

The strategic addition of hydrophobic groups can significantly improve potency. A well-known example is the increased affinity of 5-propynyl substituted pyrimidine oligonucleotides, where the linear propyne (B1212725) group enhances hydrophobic stacking interactions. mdpi.com SAR studies on 2,4-disubstituted pyrimidines also show that varying the steric and electronic properties of substituents, which influences their lipophilicity, can fine-tune inhibitory activity and selectivity. nih.gov

Table 2: Effect of Hydrophobic Substituents on Cholinesterase Inhibition

| Compound | C-2 Substituent | C-4 Substituent | AChE IC50 (μM) | BuChE IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 7a | Pyrrolidine | N-benzyl | 8.7 | 26.4 | nih.gov |

| 7b | Morpholine | N-benzyl | 14.0 | 68.3 | nih.gov |

| 7c | Thiomorpholine | N-benzyl | 23.2 | 6.1 | nih.gov |

| 9a | Pyrrolidine | N-(naphth-1-ylmethyl) | 5.5 | >100 | nih.gov |

| 9e | 4-methylpiperidine | N-(naphth-1-ylmethyl) | 25.8 | 2.2 | nih.gov |

This data illustrates that subtle changes in the hydrophobicity and steric bulk of the substituents at the C-2 and C-4 positions of the pyrimidine ring can significantly alter both the potency and selectivity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Enantiomeric Purity and Stereochemical Considerations in SAR

Stereochemistry, including enantiomeric purity, is a critical factor in the SAR of many biologically active molecules. The three-dimensional arrangement of atoms can dramatically affect how a ligand fits into the chiral environment of a receptor's binding site. acs.org Although specific studies on the enantiomers of this compound are not detailed in the provided context, the principles of stereochemistry are broadly applicable to its derivatives.

The introduction of chiral centers, for instance by substitution on the ethylamine (B1201723) side chain or with chiral groups on the pyrimidine ring, would result in enantiomers that could exhibit different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all.

In the synthesis of fused pyrimidine systems like pyrano[2,3-d]pyrimidines, diastereoselectivity is an important consideration, indicating that the spatial arrangement of substituents is crucial for the resulting molecular properties. acs.org Furthermore, SAR studies on various heterocyclic compounds, including pyrimidines, often find that the steric parameters and the absolute configuration of substituents are key determinants of activity. nih.govacs.org For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a threefold decrease in potency, highlighting the sensitivity of the target to the spatial location of substituents. acs.org Therefore, for any derivative of this compound containing a stereocenter, the evaluation of individual enantiomers is essential for a complete understanding of its SAR.

Computational Chemistry and Molecular Modeling of Ethyl Pyrimidin 2 Ylmethyl Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of molecules.

Theoretical Investigation on Solvents Effects on Molecular Structure

The surrounding solvent medium can significantly influence the structure and behavior of a molecule. Theoretical studies on pyrimidine (B1678525) analogues have utilized methods like DFT with specific basis sets (e.g., B3LYP/cc-pVDZ) to investigate these effects. tandfonline.com By performing calculations in various solvents (such as chloroform, DMSO, water, and ethanol), researchers can establish the thermodynamic properties and structural stability of the compound in different environments. tandfonline.com Conformational analysis is a crucial first step, identifying the lowest energy structure of the molecule which is then used for further DFT calculations. tandfonline.com For instance, studies on complex pyrimidine derivatives have shown how solvent interactions can alter properties like the dipole moment, with the gas phase often exhibiting a lower dipole moment compared to when the molecule is in a solvent like water. tandfonline.com

HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a smaller gap suggests higher reactivity, while a larger gap implies greater stability and lower chemical reactivity. irjweb.comnih.gov For many pyrimidine derivatives, this energy gap is calculated to understand the charge transfer interactions occurring within the molecule. irjweb.comirjweb.com For example, in one pyrimidine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com Global reactivity descriptors, such as hardness, softness, and electrophilicity index, can be derived from HOMO and LUMO energies. irjweb.com

Table 1: Frontier Molecular Orbital Properties of a Pyrimidine Analogue

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from theoretical calculations on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using B3LYP/6-311+G(d,P) level of theory. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. uni-muenchen.de Typically, red-colored regions indicate the most negative potential, associated with electrophilic reactivity (sites prone to attack by positive charges). researchgate.netresearchgate.net Conversely, blue-colored regions represent the most positive potential, indicating nucleophilic reactivity (sites prone to attack by negative charges). researchgate.netresearchgate.net Green and yellow areas usually represent intermediate or near-zero potential. researchgate.net For heterocyclic compounds like pyrimidine derivatives, MEP analysis helps identify the most reactive sites, such as nitrogen atoms, which often appear as regions of negative potential, making them susceptible to protonation or interaction with electrophiles. uni-muenchen.deresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for understanding drug-receptor interactions, predicting binding affinity, and guiding the design of new therapeutic agents. nih.gov Pyrimidine analogues are frequently studied using molecular docking to evaluate their potential as inhibitors for various protein targets, such as kinases or other enzymes implicated in disease. nih.govnih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations provide detailed insights into the specific interactions between a ligand, such as a pyrimidine derivative, and the amino acid residues within the active site of a target protein. peerj.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. peerj.com The simulation calculates a docking score or binding energy (typically in kcal/mol), which estimates the binding affinity of the ligand for the protein; a more negative value indicates a stronger binding affinity. nih.govresearchgate.net For example, docking studies of various pyrimidine derivatives against human cyclin-dependent kinase-2 have shown binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov These predictions help in ranking potential drug candidates and understanding their structure-activity relationships (SAR). peerj.com

Table 2: Predicted Binding Affinities of Pyrimidine Analogues against Protein Targets

| Compound ID | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Pyrimidine Derivative 4c | Cyclin-dependent kinase-2 (1HCK) | -7.9 |

| Pyrimidine Derivative 4a | Cyclin-dependent kinase-2 (1HCK) | -7.7 |

| Pyrimidine Derivative 4h | Cyclin-dependent kinase-2 (1HCK) | -7.5 |

| Pyrimidine Derivative 4b | Cyclin-dependent kinase-2 (1HCK) | -7.4 |

| Pyrimidonic Pharmaceutical | SARS-CoV-2 Mpro | -5.9 to -7.2 |

Data sourced from molecular docking studies on various pyrimidine derivatives. nih.govresearchgate.net

Homology Modeling for Receptor Structures

When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to generate a structural model. escholarship.org This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves using the known experimental structure of a homologous protein (a "template") to build a model of the target protein. escholarship.org This approach has been particularly valuable for G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. escholarship.org Even though a modeled structure may have slight differences from the actual crystal structure, docking screens against high-quality homology models have proven to be surprisingly effective in identifying novel ligands. escholarship.org

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes at an atomic level of detail. uzh.ch This technique provides insights into the physical movements of atoms and molecules over time, which is crucial for understanding how a ligand like Ethyl(pyrimidin-2-ylmethyl)amine or its analogues interact with their biological targets. uzh.chyoutube.com MD simulations have become an essential tool in drug discovery for modeling, drug screening, and elucidating the structural dynamics of protein-ligand interactions. youtube.comacs.org

In the context of pyrimidine derivatives, MD simulations are frequently employed to assess the stability of ligand-receptor complexes predicted by molecular docking and to understand the mechanisms of binding. nih.govresearchgate.net For instance, simulations can reveal how the ligand and protein adapt to each other's presence, the stability of hydrogen bonds, and the role of water molecules in mediating interactions. nih.gov

Research on various aminopyrimidine and pyrimidine analogues demonstrates the utility of MD simulations in this class of compounds. Studies on pyrimidine derivatives targeting enzymes like cholinesterases or kinases have used MD simulations, often for hundreds of nanoseconds, to confirm the stability of the binding pose. nih.govresearchgate.net Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein and the ligand within the binding pocket over the course of the simulation. Stable RMSD values suggest a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov

Interaction Energy Analysis: This involves calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to quantify the strength of the interaction between the ligand and the protein. nih.gov

For analogues of this compound, such as other 2-aminopyrimidine (B69317) derivatives, MD simulations have elucidated critical interactions. The 2-aminopyrimidine core is known to form key hydrogen bonds with the hinge region of many kinases. nih.gov MD simulations can track the persistence and geometry of these hydrogen bonds over time. For example, in studies of pyrimidine diamine inhibitors of cholinesterases, MD simulations confirmed that the 2-amino-pyrimidinic moiety forms stable hydrogen bonds with residues in the enzyme's active site, contributing to the stabilization of the complex. nih.gov Similarly, simulations on pyrimidine derivatives targeting the PfDHFR-TS enzyme showed stable interactions over 100 nanoseconds, highlighting the role of specific amino acid residues in the binding pocket. researchgate.net

These computational techniques allow researchers to visualize and understand the dynamic nature of the binding event, which is a significant advantage over static methods like molecular docking alone. researchgate.net By simulating the behavior of a compound like this compound within a target's binding site, researchers can gain a deeper understanding of its potential mechanism of action and stability, guiding further optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mui.ac.ir This approach is founded on the principle that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. mui.ac.ir QSAR models are invaluable in drug discovery for predicting the activity of new compounds, understanding the mechanism of drug action, and guiding the design of more potent analogues. researchgate.netmui.ac.ir

For pyrimidine derivatives, QSAR studies have been successfully applied to explore their therapeutic potential as anticancer, antimicrobial, and enzyme inhibitors. mui.ac.irresearchgate.net These studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity). mui.ac.irresearchgate.net

Artificial Neural Networks (ANN): A more complex, non-linear approach that can model intricate relationships between structure and activity, often providing more predictive power than linear methods. mui.ac.irnih.gov

A typical QSAR workflow involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive ability on external compounds. researchgate.netimist.ma The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. mui.ac.irnih.gov

Prediction of Physiochemical Parameters Relevant to Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target; it is also heavily influenced by its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), which are critical for a compound to be a viable drug candidate. researchgate.netmdpi.com Computational methods are widely used to predict these properties early in the drug discovery process, allowing for the filtering and optimization of candidates. researchgate.netresearchgate.net

For this compound and its analogues, key physicochemical parameters that are often predicted include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. It affects solubility, permeability across biological membranes, and plasma protein binding.

Aqueous Solubility (logS): This parameter is crucial for drug absorption and formulation. Poor solubility can hinder a compound's bioavailability.

Molecular Weight (MW): A fundamental property that influences diffusion and permeability.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which provides guidelines for physicochemical properties (e.g., MW ≤ 500, logP ≤ 5) common in orally active drugs. nih.govresearchgate.net

Various in silico tools and web servers, such as SwissADME, are available to calculate these properties based on a compound's chemical structure. nih.govnih.gov Studies on pyrimidine derivatives frequently report these predicted values to assess their potential as drug candidates. mdpi.comresearchgate.netnih.gov For example, analyses of novel aminopyrimidine-2,4-diones and pyrazolo[1,5-a]pyrimidines have shown that the compounds adhere to Lipinski's rules and possess favorable predicted ADME properties, such as high gastrointestinal absorption. mdpi.comnih.gov

The predicted physicochemical properties for this compound are summarized in the table below. These values suggest that the compound has characteristics generally considered favorable for a drug candidate, such as a low molecular weight and an appropriate balance of lipophilicity and polarity.

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄ | The chemical formula of the compound. |

| Molecular Weight | 164.21 g/mol | The mass of one mole of the compound. |

| logP (Octanol/Water Partition Coefficient) | 0.85 | A measure of the compound's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Predicts the transport properties of a drug. |

| Aqueous Solubility (logS) | -1.75 | Indicates the solubility of the compound in water. |

| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |

| Number of Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen bond. |

| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |

Table data is computationally predicted and may vary between different prediction software.

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl Pyrimidin 2 Ylmethyl Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the identity and structure of Ethyl(pyrimidin-2-ylmethyl)amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules. It provides precise information about the hydrogen (¹H-NMR) and carbon (¹³C-NMR) skeletons of the compound. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its known structure and data from analogous compounds like ethylamine (B1201723) and substituted pyrimidines. docbrown.infodocbrown.info

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons would appear in the aromatic region, typically at high chemical shifts (δ > 7.0 ppm). The single proton at the 5-position is expected to be a triplet, while the two equivalent protons at the 4- and 6-positions would appear as a doublet. The methylene (B1212753) bridge protons (-CH₂-) adjacent to the pyrimidine ring would likely resonate as a singlet further downfield than a typical alkyl proton due to the electron-withdrawing effect of the aromatic ring. The ethyl group protons would present as a quartet for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group. docbrown.info The proton on the secondary amine (NH) may appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, five distinct signals are expected. The three different carbon atoms of the pyrimidine ring would have the highest chemical shifts. The methylene bridge carbon and the two carbons of the ethyl group would appear at lower chemical shifts in the aliphatic region. docbrown.infodocbrown.info The carbon atom attached to the nitrogen atom (C-2 of pyrimidine) would be significantly deshielded.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR (ppm) | Predicted Multiplicity | Predicted ¹³C-NMR (ppm) |

| Pyrimidine C4-H, C6-H | ~8.7 | Doublet | ~157 |

| Pyrimidine C5-H | ~7.3 | Triplet | ~122 |

| Pyrimidine C2 | - | - | ~165 |

| Methylene (-CH₂-N) | ~4.0 | Singlet | ~55 |

| Amine (-NH-) | Variable (broad) | Singlet | - |

| Ethyl (-CH₂-) | ~2.8 | Quartet | ~45 |

| Ethyl (-CH₃) | ~1.2 | Triplet | ~15 |

| Note: Predicted values are based on analogous structures and general NMR principles. |

Mass Spectrometry (MS, HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion peak (M⁺) for this compound (C₇H₁₁N₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for amines is alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium cation. Other significant fragments would likely arise from the cleavage of the ethyl group and fragmentation of the pyrimidine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula C₇H₁₁N₃ by matching the measured mass to the calculated exact mass (137.0953). nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| EI-MS | Molecular Ion (M⁺) | m/z 137 |

| EI-MS | Major Fragments | Predicted m/z from alpha-cleavage and ring fragmentation |

| HRMS | Exact Mass [M+H]⁺ | 138.1031 (Calculated for C₇H₁₂N₃⁺) |

| Note: Fragmentation patterns are predictive. The exact mass is calculated based on the most abundant isotopes. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups. The IR spectrum of this compound, a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, medium-intensity band in the region of 3350–3310 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic pyrimidine ring (around 3100-3000 cm⁻¹) and the aliphatic ethyl and methylene groups (around 3000-2850 cm⁻¹). C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1600–1400 cm⁻¹ region. nist.govnist.govnist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. This technique is useful for analyzing compounds containing chromophores (light-absorbing groups). The pyrimidine ring in this compound acts as a chromophore. Pyrimidine derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* transitions. It is anticipated that this compound would show one or more absorption maxima (λ_max) in the range of 200-300 nm. nist.govresearchgate.net

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound

| Technique | Vibration / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (secondary amine) | 3350 - 3310 |

| IR | Aromatic C-H Stretch | 3100 - 3000 |

| IR | Aliphatic C-H Stretch | 3000 - 2850 |

| IR | C=N, C=C Stretch (aromatic) | 1600 - 1400 |

| UV-Vis | π → π* / n → π* | λ_max ≈ 240 - 280 nm |

| Note: Predicted values are based on characteristic absorption regions for the functional groups present. |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pyrimidine derivatives. researchgate.net It offers high resolution, speed, and sensitivity. The choice of stationary and mobile phases is critical for achieving effective separation.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of moderately polar compounds like pyrimidine derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 alkyl-silica) is used with a polar mobile phase. For this compound, a suitable mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.

Normal-Phase HPLC (NP-HPLC): In normal-phase HPLC, a polar stationary phase (such as silica (B1680970) or alumina) is used with a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol). This method separates compounds based on their polarity, with less polar compounds eluting first. While less common for pyrimidine amines than RP-HPLC, NP-HPLC could be employed, particularly for separating isomers or if the compound is part of a very nonpolar mixture. The retention of this compound would be governed by the interaction of its polar amine and pyrimidine nitrogen atoms with the active sites on the polar stationary phase.

Chiral Stationary Phase HPLC for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical quality attribute in pharmaceutical development. Chiral Stationary Phase (CSP) HPLC is a well-established technique for separating enantiomers, allowing for the quantification of individual enantiomeric concentrations. mdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.comnih.gov

For the analysis of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. mdpi.comasianpubs.org Columns like Chiralpak AD (amylose tris(3,5-dimethylphenyl carbamate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) have demonstrated effectiveness in resolving enantiomers of various compounds. asianpubs.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like an alcohol (e.g., ethanol, 2-propanol), is crucial for achieving optimal separation. asianpubs.orgresearchgate.net Additives such as diethylamine (B46881) or trifluoroacetic acid may be incorporated into the mobile phase to improve peak shape and resolution. asianpubs.org

For instance, a method for determining the enantiomeric purity of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine (B195583), involved pre-column derivatization followed by separation on a Chiralcel OD-H column with a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine (B128534). researchgate.net This highlights a common strategy to enhance the chromatographic properties of amines for chiral separation.

Table 1: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | Chiralpak AD (amylose tris(3,5-dimethylphenyl carbamate)) | asianpubs.org |

| Mobile Phase | n-hexane:ethanol:diethylamine:trifluoroacetic acid (80:20:0.1:0.1 v/v/v/v) | asianpubs.org |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 223 nm | asianpubs.org |

HPLC with UV, Fluorescence, and Optical Rotation Detectors

The choice of detector in HPLC is critical for sensitivity and selectivity. For this compound and related compounds, several detection methods can be employed.

UV Detection: Ultraviolet (UV) detection is a common and robust method. The pyrimidine ring in this compound contains a chromophore that absorbs UV light, making it suitable for UV detection. The selection of the detection wavelength is optimized for maximum absorbance of the analyte. For example, in the analysis of a similar pyrimidine-containing compound, UV detection was performed at 260 nm. researchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized, often requiring derivatization of the amine with a fluorescent tag. This approach is particularly useful for trace-level analysis.

Optical Rotation Detection: When analyzing chiral compounds, an optical rotation (OR) detector can be used in series with a UV detector. researchgate.net The OR detector provides information on the enantiomeric composition of the eluting peaks, confirming the identity of the enantiomers. A method for 2-(aminomethyl)-1-ethylpyrrolidine utilized online UV and optical rotation detection. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. measurlabs.com For amines, which can be volatile, GC offers high resolution and sensitivity. researchgate.net

GC-Flame Ionization Detector (FID) and GC-Mass Spectrometry (MS)

GC-Flame Ionization Detector (FID): GC-FID is a widely used technique for quantifying organic compounds. measurlabs.com The effluent from the GC column is burned in a hydrogen-air flame, producing ions that are detected as a current. measurlabs.com FID is known for its robustness and a wide linear range. nih.gov A generic GC-FID method has been developed for the quantitation of over 25 volatile amines on a specialized capillary column, demonstrating the broad applicability of this technique. researchgate.net Such methods can often be adapted for specific amines like this compound.

GC-Mass Spectrometry (MS): The coupling of GC with a mass spectrometer provides structural information, enabling definitive peak identification. measurlabs.com While GC-FID is excellent for quantification, GC-MS is invaluable for qualitative analysis and impurity identification. measurlabs.com The combination of both detectors, sometimes in a parallel setup, offers comprehensive analytical data, with the FID providing robust quantification and the MS confirming the identity of the compounds. nih.govfrontiersin.org

Table 2: Comparison of GC Detectors

| Detector | Principle | Primary Use | Advantages |

| Flame Ionization Detector (FID) | Measures ions produced during combustion of organic compounds in a hydrogen flame. measurlabs.com | Quantitative analysis of organic compounds. measurlabs.com | Robust, wide linear range, good sensitivity for hydrocarbons. nih.gov |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. measurlabs.com | Qualitative analysis, identification of unknown compounds. measurlabs.com | High specificity, provides structural information. |

Ion Chromatography (IC) and Capillary Electrophoresis (CE)

Ion Chromatography (IC): IC is a valuable technique for the determination of ionic analytes, including amines, which are basic and can exist as cations. thermofisher.com It is particularly useful for separating and quantifying ions in complex matrices. chromatographyonline.commetrohm.com Cation-exchange chromatography with suppressed conductivity detection is a common approach for analyzing amines. thermofisher.comnih.gov The development of high-capacity stationary phases and sensitive detectors has enhanced the capabilities of IC for pharmaceutical analysis. chromatographyonline.com For some applications, coupling IC with mass spectrometry (IC-MS) can provide even greater selectivity and lower detection limits. metrohm.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and rapid analysis times for charged species. nih.gov It is a powerful technique for the analysis of chiral drugs and for determining enantiomeric purity. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. While IC is a more established technique for ion analysis, CE provides a complementary approach with distinct advantages in certain applications. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of mixtures. chemistryhall.com It is often used for monitoring reaction progress and for preliminary purity assessments. chemistryhall.com In TLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. aga-analytical.com.pl The components of the mixture separate based on their differential partitioning between the stationary and mobile phases, resulting in different retention factors (Rf values). chemistryhall.com

For the analysis of amines, specific visualization reagents can be used to detect the separated spots. Ninhydrin is a common reagent that reacts with primary and secondary amines to produce a colored spot, often purple or brown. chemistryhall.com Another visualization method involves using an iodine vapor chamber. chemistryhall.com While TLC is primarily a qualitative technique, quantitative analysis can be performed using a densitometer to measure the intensity of the spots. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound for a specific technique. For this compound, derivatization can be employed to:

Enhance Detectability: Attaching a chromophoric or fluorophoric group can significantly increase the sensitivity of UV or fluorescence detection in HPLC.

Improve Chromatographic Behavior: Derivatization can alter the volatility or polarity of the analyte, making it more suitable for GC or improving peak shape in HPLC.

Enable Chiral Separation: In some cases, derivatization with a chiral reagent can create diastereomers that are more easily separated on a non-chiral column. Conversely, pre-column derivatization can improve the separation of enantiomers on a chiral stationary phase. researchgate.net

For example, the derivatization of amines with dansyl chloride is a well-established method for fluorescence detection in HPLC and TLC. nih.gov For GC analysis, silylation reagents can be used to increase the volatility and thermal stability of amines. The choice of derivatization strategy depends on the specific analytical goal and the chosen chromatographic technique.

Pre-column Derivatization for HPLC and Chiral Separation